Cas no 1093847-83-6 (4-ethynyl-1h-indazole)

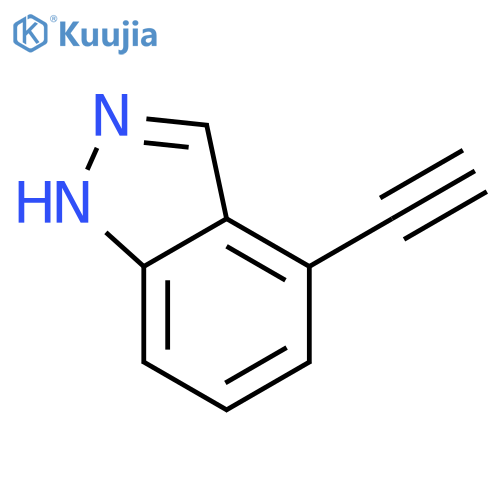

4-ethynyl-1h-indazole structure

商品名:4-ethynyl-1h-indazole

CAS番号:1093847-83-6

MF:C9H6N2

メガワット:142.157341480255

MDL:MFCD20527780

CID:1187922

PubChem ID:57659247

4-ethynyl-1h-indazole 化学的及び物理的性質

名前と識別子

-

- 4-ethynyl-1h-indazole

- PB30408

- MFCD20527780

- 1093847-83-6

- EN300-7417187

- AS-78745

- CS-0057380

- P12797

- DB-381155

- Z1322793831

- SCHEMBL4061625

- SY313562

-

- MDL: MFCD20527780

- インチ: InChI=1S/C9H6N2/c1-2-7-4-3-5-9-8(7)6-10-11-9/h1,3-6H,(H,10,11)

- InChIKey: VMCKZKKJPWCQIR-UHFFFAOYSA-N

- ほほえんだ: C#CC1=CC=CC2=C1C=NN2

計算された属性

- せいみつぶんしりょう: 142.053098200g/mol

- どういたいしつりょう: 142.053098200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 28.7Ų

4-ethynyl-1h-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM230255-1g |

4-Ethynyl-1H-indazole |

1093847-83-6 | 95% | 1g |

$*** | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120251-10G |

4-ethynyl-1H-indazole |

1093847-83-6 | 97% | 10g |

¥ 11,187.00 | 2023-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128020-1g |

4-Ethynyl-1H-indazole |

1093847-83-6 | 97% | 1g |

¥2764.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120251-1G |

4-ethynyl-1H-indazole |

1093847-83-6 | 97% | 1g |

¥ 2,237.00 | 2023-03-15 | |

| eNovation Chemicals LLC | D633866-10G |

4-ethynyl-1H-indazole |

1093847-83-6 | 97% | 10g |

$1820 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120251-5G |

4-ethynyl-1H-indazole |

1093847-83-6 | 97% | 5g |

¥ 6,712.00 | 2023-03-15 | |

| eNovation Chemicals LLC | D633866-100mg |

4-ethynyl-1H-indazole |

1093847-83-6 | 97% | 100mg |

$120 | 2024-07-21 | |

| Aaron | AR0092G1-100mg |

4-ethynyl-1H-indazole |

1093847-83-6 | 97% | 100mg |

$109.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D633866-250mg |

4-ethynyl-1H-indazole |

1093847-83-6 | 97% | 250mg |

$175 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120251-100mg |

4-ethynyl-1H-indazole |

1093847-83-6 | 97% | 100mg |

¥626.0 | 2024-04-26 |

4-ethynyl-1h-indazole 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

1093847-83-6 (4-ethynyl-1h-indazole) 関連製品

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1093847-83-6)4-ethynyl-1h-indazole

清らかである:99%

はかる:10g

価格 ($):1418.0